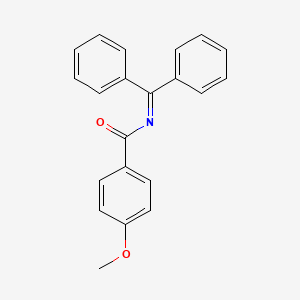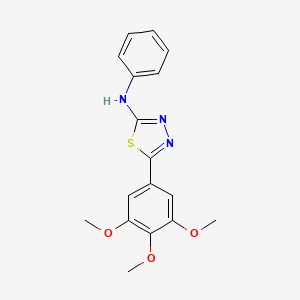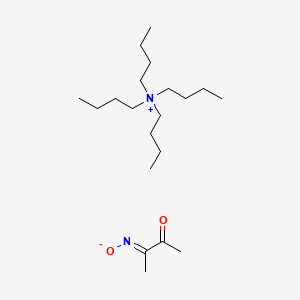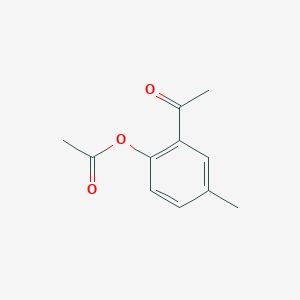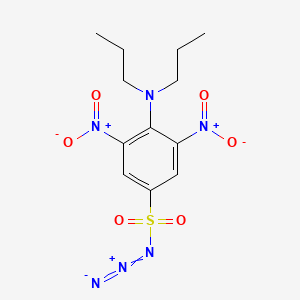
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzene ring substituted with dipropylamino, dinitro, and sulfonyl azide groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide typically involves multiple steps, starting with the nitration of benzene derivatives to introduce nitro groups. The dipropylamino group is then added through nucleophilic substitution reactions. Finally, the sulfonyl azide group is introduced using diazotransfer reagents such as imidazole-1-sulfonyl azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide undergoes various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Cycloaddition: The azide group can undergo cycloaddition reactions with alkynes, forming triazoles.
Common Reagents and Conditions
Reducing Agents: Tin(IV) chloride, sodium borohydride, and hydrogenation catalysts.
Solvents: Polar aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO) are commonly used.
Catalysts: Copper(I) salts for cycloaddition reactions.
Major Products
Applications De Recherche Scientifique
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide involves its ability to participate in nucleophilic substitution and cycloaddition reactions. The azide group acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it can be used to label proteins and other biomolecules through bioorthogonal reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl azide: Similar in structure but lacks the dipropylamino and dinitro groups.
Sulfonyl azides: A broader class of compounds with similar reactivity but different substituents.
Uniqueness
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide is unique due to its combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
37851-40-4 |
|---|---|
Formule moléculaire |
C12H16N6O6S |
Poids moléculaire |
372.36 g/mol |
Nom IUPAC |
N-diazo-4-(dipropylamino)-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C12H16N6O6S/c1-3-5-16(6-4-2)12-10(17(19)20)7-9(8-11(12)18(21)22)25(23,24)15-14-13/h7-8H,3-6H2,1-2H3 |
Clé InChI |
IBEMMGWGQXLAKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


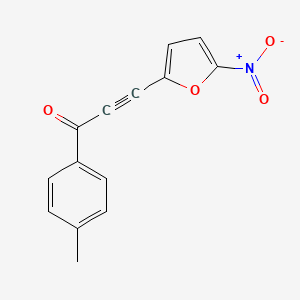
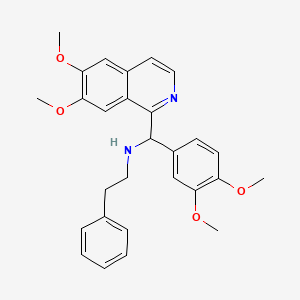
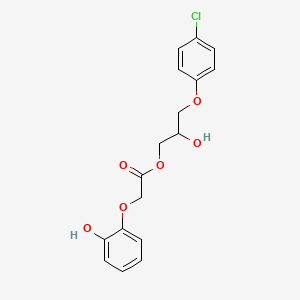
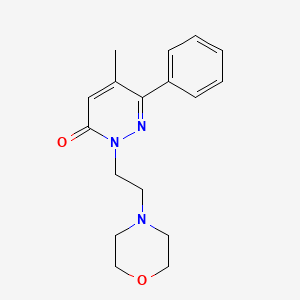
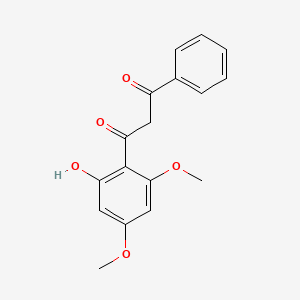
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
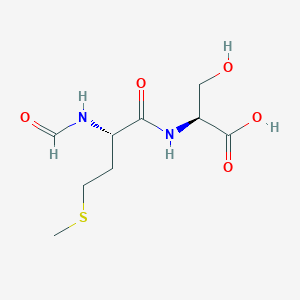
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
